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Gamma-decalactone-d7 -

Gamma-decalactone-d7

Catalog Number: EVT-12506986
CAS Number:
Molecular Formula: C10H18O2
Molecular Weight: 177.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gamma-decalactone-d7 is a deuterated derivative of gamma-decalactone, a cyclic ester known for its peach-like aroma. This compound is of particular interest in both the fragrance industry and scientific research due to its unique properties and applications. Gamma-decalactone itself is derived from natural sources, primarily through biotechnological processes involving specific microorganisms.

Source

Gamma-decalactone is typically produced from ricinoleic acid, which is derived from castor oil (Ricinus communis). The biotransformation process utilizes various strains of microorganisms, such as Yarrowia lipolytica, to convert ricinoleic acid into gamma-decalactone through a series of biochemical reactions. Gamma-decalactone-d7, being a deuterated form, is synthesized for use in studies requiring isotopic labeling, particularly in metabolic tracing and mechanistic studies of lactone formation.

Classification

Gamma-decalactone-d7 is classified as a lactone, specifically a gamma-lactone, which is a cyclic ester formed from the reaction of hydroxy acids. It belongs to the broader category of volatile organic compounds and is recognized for its role in flavor and fragrance chemistry.

Synthesis Analysis

Methods

The synthesis of gamma-decalactone-d7 can be achieved through several methods:

  1. Microbial Fermentation: Utilizing strains such as Yarrowia lipolytica, which metabolizes ricinoleic acid through β-oxidation pathways. The process involves:
    • Converting ricinoleic acid into intermediates like 4-hydroxy-decanoyl-CoA.
    • Following intramolecular esterification (lactonization) to yield gamma-decalactone.
    • The deuterated form can be produced by incorporating deuterated substrates during fermentation processes.
  2. Chemical Synthesis: A method described in patents involves the reaction of acrylic acid or acrylate with alcohols in the presence of catalysts like ditertiary butyl peroxide under controlled temperatures and pressures. This method allows for the production of various lactones, including gamma-decalactone-d7, by adjusting reaction conditions such as temperature (165 °C to 280 °C) and pressure (0.05 MPa to 1.25 MPa) .

Technical Details

The synthesis often requires precise control over reaction parameters to optimize yield and purity. For instance, gas chromatography can be employed to analyze the product's composition and ensure that the desired lactone is obtained with high fidelity.

Molecular Structure Analysis

Structure

Gamma-decalactone has a molecular formula of C10H18O2, while gamma-decalactone-d7 has a modified formula reflecting the incorporation of deuterium atoms (C10D7H11O2). The structure features a ten-membered ring with an ester functional group, contributing to its characteristic aroma profile.

Data

  • Molecular Weight: Approximately 174.25 g/mol for gamma-decalactone; slightly higher for the deuterated variant.
  • Chemical Structure:
C10H18O2 gamma decalactone \text{C}_{10}\text{H}_{18}\text{O}_{2}\quad \text{ gamma decalactone }
Chemical Reactions Analysis

Reactions

Gamma-decalactone-d7 participates in various chemical reactions typical for lactones:

  1. Hydrolysis: Under acidic or basic conditions, gamma-decalactone can hydrolyze back to its corresponding hydroxy acid.
  2. Transesterification: It can react with alcohols to form new esters.
  3. Lactonization: The reverse reaction where hydroxy acids are converted back into lactones can also occur under specific conditions.

Technical Details

The kinetics of these reactions can be influenced by factors such as temperature, pH, and the presence of catalysts or solvents.

Mechanism of Action

Process

The mechanism behind the formation of gamma-decalactone involves several enzymatic steps during microbial fermentation:

  1. β-Oxidation: Ricinoleic acid undergoes β-oxidation resulting in shorter fatty acyl-CoA derivatives.
  2. Lactonization: The formation of gamma-decalactone occurs when the acyl-CoA derivative undergoes intramolecular esterification after acidification or heating.

Data

This process highlights the importance of metabolic pathways in producing flavor compounds and demonstrates how microorganisms can be harnessed for biotechnological applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic peach-like aroma
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not typically reported due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to hydrolysis when exposed to moisture.
  • Reactivity: Reacts with strong acids or bases during hydrolysis; can participate in condensation reactions with alcohols.
Applications

Gamma-decalactone-d7 has several scientific uses:

  1. Flavoring Agent: Utilized in food products for its pleasant aroma.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its desirable scent profile.
  3. Research Applications: Used in studies involving metabolic pathways and tracking isotopic labeling in biological systems.

Properties

Product Name

Gamma-decalactone-d7

IUPAC Name

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriohexyl)oxolan-2-one

Molecular Formula

C10H18O2

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/i6D2,7D2,8D2,9D

InChI Key

IFYYFLINQYPWGJ-FXKADRDRSA-N

Canonical SMILES

CCCCCCC1CCC(=O)O1

Isomeric SMILES

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCC)[2H]

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